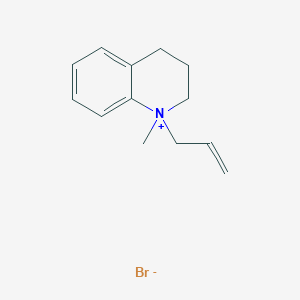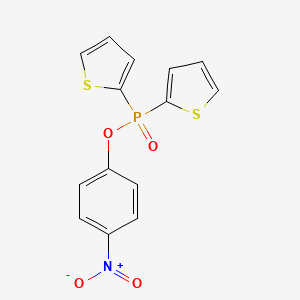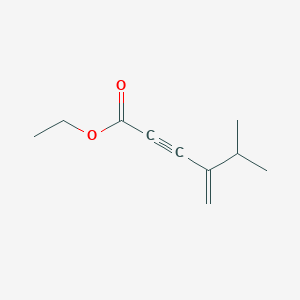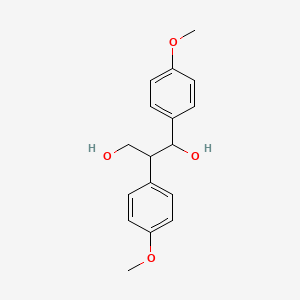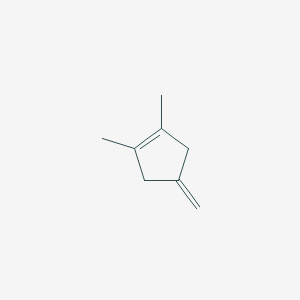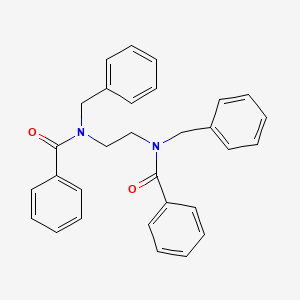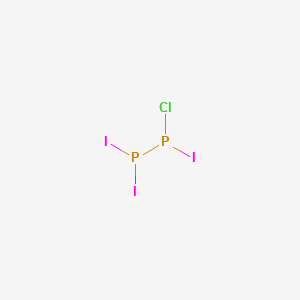
1-Chloro-1,2,2-triiododiphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,2-triiododiphosphane is a unique organophosphorus compound characterized by the presence of chlorine and iodine atoms attached to a diphosphane backbone. This compound is of significant interest in the field of chemistry due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 1-Chloro-1,2,2-triiododiphosphane typically involves the reaction of phosphorus trichloride with iodine in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
1-Chloro-1,2,2-triiododiphosphane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.
Substitution: The chlorine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1,2,2-triiododiphosphane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: Its unique reactivity makes it a useful tool in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1,2,2-triiododiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The pathways involved in these processes are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1,2,2-triiododiphosphane can be compared with other similar organophosphorus compounds, such as:
1-Chloro-1,2,2-trifluorodiphosphane: Similar in structure but with fluorine atoms instead of iodine.
1-Bromo-1,2,2-triiododiphosphane: Contains bromine instead of chlorine.
This compound: Similar but with different halogen substitutions. The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
79988-17-3 |
|---|---|
Molecular Formula |
ClI3P2 |
Molecular Weight |
478.11 g/mol |
IUPAC Name |
chloro-diiodophosphanyl-iodophosphane |
InChI |
InChI=1S/ClI3P2/c1-5(2)6(3)4 |
InChI Key |
HAVWMXUSKRGAOR-UHFFFAOYSA-N |
Canonical SMILES |
P(P(I)I)(Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


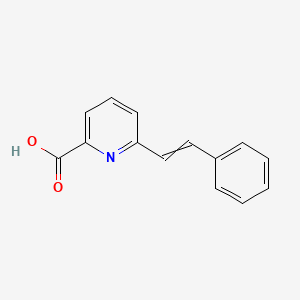
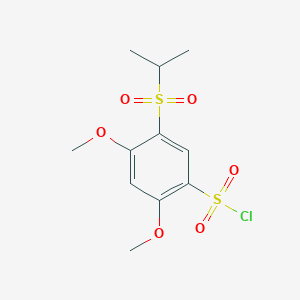
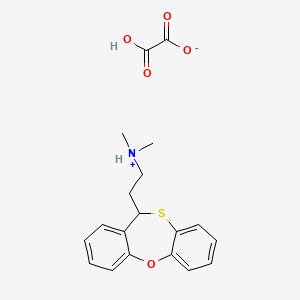

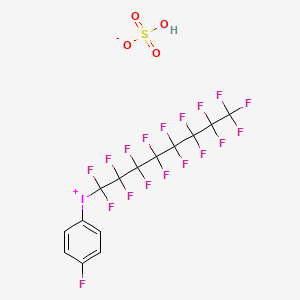
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
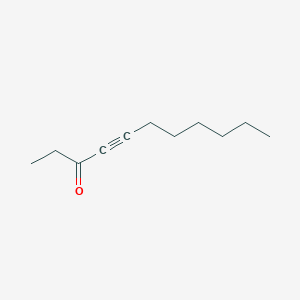
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
